molecular formula C25H41BrN2O B12019898 N'-(3-Bromobenzylidene)octadecanohydrazide CAS No. 767335-45-5

N'-(3-Bromobenzylidene)octadecanohydrazide

Katalognummer: B12019898
CAS-Nummer: 767335-45-5
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: XQICQKZUPLJHBC-HPNDGRJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Bromobenzylidene)octadecanohydrazide is a chemical compound with the molecular formula C25H41BrN2O and a molecular weight of 465.522 g/mol . This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromobenzylidene)octadecanohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and octadecanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for N’-(3-Bromobenzylidene)octadecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-Bromobenzylidene)octadecanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives .

Wissenschaftliche Forschungsanwendungen

N’-(3-Bromobenzylidene)octadecanohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(3-Bromobenzylidene)octadecanohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(2-Bromobenzylidene)octadecanohydrazide
  • N’-(2-(Allyloxy)-5-bromobenzylidene)octadecanohydrazide
  • N’-(2-(Benzyloxy)-5-bromobenzylidene)octadecanohydrazide
  • N’-(2,3-Dichlorobenzylidene)octadecanohydrazide
  • N’-(2,6-Dichlorobenzylidene)octadecanohydrazide

Uniqueness

N’-(3-Bromobenzylidene)octadecanohydrazide is unique due to the presence of the bromine atom at the 3-position of the benzylidene ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

767335-45-5

Molekularformel

C25H41BrN2O

Molekulargewicht

465.5 g/mol

IUPAC-Name

N-[(E)-(3-bromophenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C25H41BrN2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(29)28-27-22-23-18-17-19-24(26)21-23/h17-19,21-22H,2-16,20H2,1H3,(H,28,29)/b27-22+

InChI-Schlüssel

XQICQKZUPLJHBC-HPNDGRJYSA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)Br

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.